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Compound of Interest

5-(3-Buten-1-ynyl)-2,2"-
Compound Name:
bithiophene

Cat. No.: B073380

An In-depth Technical Guide to 5-(3-Buten-1-ynyl)-2,2'-bithiophene

Introduction

5-(3-Buten-1-ynyl)-2,2'-bithiophene, also known by its acronym BBT, is a naturally occurring
polyacetylene found in various plant species. It belongs to the class of 2,2'-bithiophenes, which
are characterized by two thiophene rings linked at the 2-position. The molecule is further
distinguished by a 3-buten-1-ynyl substituent at the 5-position of one of the thiophene rings.[1]
This compound is of interest to researchers in natural product chemistry and chemical ecology.
This guide provides a comprehensive overview of its chemical structure, properties,
representative synthetic protocols, and analytical workflows, tailored for professionals in
chemical research and drug development.

Chemical Identity and Structure

The fundamental identity of this compound is defined by its IUPAC name, molecular formula,
and unique structural arrangement.

¢ |I[UPAC Name: 2-but-3-en-1-ynyl-5-thiophen-2-ylthiophene[1]

e Synonyms: 5-(3-Buten-1-ynyl)-2,2'-bithiophene, 5-(But-3-en-1-ynyl)-2,2'-bithiophene,
BBT[2]
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o CAS Registry Number: 1134-61-8[2]
e Molecular Formula: C12HsS2[2]

The structure consists of a planar 2,2'-bithiophene core, which provides a conjugated system,
attached to a flexible four-carbon chain containing both a double and a triple bond.

Figure 1: Chemical Structure of 5-(3-Buten-1-ynyl)-2,2'-bithiophene.

Physicochemical and Computed Properties

The properties of 5-(3-Buten-1-ynyl)-2,2'-bithiophene are summarized below. These values
are critical for understanding its behavior in various solvents and biological systems.

Property Value Source
Molecular Weight 216.32 g/mol [1][2]
Density (Predicted) 1.24 + 0.1 g/lcm3 [3]
Boiling Point (Predicted) 90 °C at 0.001 Torr [3]
Flash Point (Predicted) 118.1°C [3]
XLogP3-AA (logP) 4.2 [3]
Topological Polar Surface Area  56.5 A2 [3]
Refractive Index (Predicted) 1.655 [3]
Canonical SMILES TSZS#CCFCC:C(SDCFCC [3]
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Representative Experimental Protocols

While this compound is a natural product, its synthesis in a laboratory setting is crucial for
further study and analog development. A plausible synthetic route involves the formation of a
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halogenated bithiophene intermediate followed by a palladium-catalyzed cross-coupling
reaction.

Synthesis

The following is a representative protocol based on established methodologies for synthesizing
functionalized bithiophenes, such as Sonogashira coupling.

Step 1: Synthesis of 5-lodo-2,2'-bithiophene (Intermediate)

» Reaction Setup: To a solution of 2,2'-bithiophene (1.0 eq) in a suitable solvent mixture like
chloroform and acetic acid, add N-iodosuccinimide (NIS) (1.1 eq) in portions at 0 °C.

o Execution: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours
under an inert atmosphere (e.g., Argon).

e Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) until the
starting material is consumed.

o Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate. Extract the
product with an organic solvent (e.g., dichloromethane), wash the organic layer with brine,
and dry over anhydrous sodium sulfate.

« Purification: Purify the crude product by column chromatography on silica gel to yield 5-iodo-
2,2'-bithiophene.

Step 2: Sonogashira Coupling to yield 5-(3-Buten-1-ynyl)-2,2'-bithiophene

e Reaction Setup: In a Schlenk flask, dissolve 5-iodo-2,2'-bithiophene (1.0 eq), a palladium
catalyst such as Pd(PPhs)2Cl2 (0.03 eq), and a copper co-catalyst like Cul (0.05 eq) in a
degassed solvent system of toluene and an amine base (e.g., triethylamine).

o Execution: Bubble argon through the solution for 15-20 minutes. Add 3-buten-1-yne (1.5 eq)
dropwise. Heat the mixture to 60-70 °C and stir for 8-12 hours.

e Monitoring: Monitor the formation of the product by TLC or GC-MS.
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o Work-up: After cooling to room temperature, filter the mixture through a pad of Celite to
remove the catalyst. Dilute the filtrate with ethyl acetate and wash sequentially with dilute
HCI, saturated sodium bicarbonate solution, and brine.

 Purification: Dry the organic layer over anhydrous magnesium sulfate, concentrate under
reduced pressure, and purify the residue using column chromatography (e.g., hexane/ethyl
acetate gradient) to obtain the final product.

Figure 2: Proposed two-step synthetic pathway for the target compound.

Analytical Characterization

Confirmation of the synthesized product's identity and purity is achieved through a standard
analytical workflow involving multiple spectroscopic techniques.

e Nuclear Magnetic Resonance (NMR) Spectroscopy:

o H NMR: To confirm the proton environment, including the characteristic signals for the
thiophene rings and the vinyl and alkynyl protons.

o 13C NMR: To identify all unique carbon atoms in the molecule, including the quaternary
carbons of the triple bond.

e Mass Spectrometry (MS): To confirm the molecular weight. High-resolution mass
spectrometry (HRMS) is used to verify the exact molecular formula (C12HsSz).

e Infrared (IR) Spectroscopy: To identify functional groups, such as the C=C stretch of the
alkyne and the C=C stretch of the alkene.

» Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions within the
conjugated Tt-system of the bithiophene core.

Figure 3: Standard analytical workflow for structural elucidation.

Biological Activity and Natural Occurrence

5-(3-Buten-1-ynyl)-2,2'-bithiophene is recognized as a plant metabolite. It has been isolated
from various species within the Asteraceae family, including Echinops ritro and Dahlia tubulata.
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[1] Thiophenes and polyacetylenes from this plant family are known to possess a range of
biological activities, including antimicrobial and phototoxic properties, although specific, in-
depth pharmacological studies on this particular compound are not widely documented in
publicly available literature. Its role in plants is likely related to chemical defense against
pathogens and herbivores.

Conclusion

5-(3-Buten-1-ynyl)-2,2'-bithiophene is a well-defined natural product with a characteristic
structure combining a bithiophene core and an enyne substituent. Its physicochemical
properties have been computationally predicted, providing a basis for its handling and
application. While detailed biological studies are limited, its synthesis is achievable through
established organometallic cross-coupling reactions, enabling further research into its potential
applications in materials science, agrochemicals, or as a scaffold for drug discovery. The
workflows and data presented in this guide offer a technical foundation for researchers and
scientists working with this and related heterocyclic compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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